

Application Notes and Protocols: E104 (Quinoline Yellow) Nanoparticles

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Compound of Interest

Compound Name: E104

Cat. No.: B12383595

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Introduction

E104, commonly known as Quinoline Yellow WS, is a water-soluble organic dye.^[1] While "E104 nanoparticles" are not a standardized commercially available product, nanoparticles can be fabricated from Quinoline Yellow and similar quinoline-based molecules.^{[2][3][4][5]} The quinoline scaffold is a versatile nucleus in the design of biologically active compounds, with over one hundred quinoline-based drugs approved for various therapeutic uses, including as antimicrobial and anticancer agents.^{[6][7][8]} This document provides detailed protocols for the synthesis of **E104** nanoparticles and their application in cellular imaging and targeted drug delivery, leveraging the inherent properties of the quinoline structure.

The synthesis of nanoparticles from organic dyes can lead to enhanced properties such as increased luminescence, improved photostability, and reduced toxicity, making them suitable for various biomedical applications.^[9] These nanoparticles can be engineered to have specific sizes and surface characteristics, allowing for targeted delivery to specific tissues and controlled release of therapeutic agents.^{[10][11][12]}

Section 1: Synthesis of E104 Nanoparticles

This section details the nanoprecipitation method for synthesizing **E104** nanoparticles. Nanoprecipitation, also known as the solvent displacement method, is a straightforward and widely used technique for preparing organic nanoparticles.^{[13][14][15]}

Materials and Equipment

- Quinoline Yellow WS (**E104**) powder
- Tetrahydrofuran (THF), spectroscopic grade
- Ultrapure water (Milli-Q or equivalent)
- Magnetic stirrer and stir bars
- Bath sonicator
- Syringe pump and syringes
- Dynamic Light Scattering (DLS) instrument for size analysis
- Transmission Electron Microscope (TEM) for morphology analysis

Experimental Protocol: Nanoprecipitation

- Preparation of Stock Solution: Prepare a 1 mM stock solution of **E104** in THF. Ensure the dye is completely dissolved.
- Nanoprecipitation:
 - Place 20 mL of ultrapure water in a glass vial with a magnetic stir bar.
 - Set the stirring speed to 600 rpm.
 - Using a syringe pump, rapidly inject 200 μ L of the 1 mM **E104**/THF stock solution into the stirring water.[\[14\]](#)
 - Immediately place the vial in a bath sonicator for 5 minutes to ensure uniform particle formation and prevent aggregation.
- Solvent Evaporation: Allow the THF to evaporate from the aqueous suspension by stirring at room temperature for at least 4 hours in a fume hood.
- Characterization:

- **Size and Zeta Potential:** Analyze the nanoparticle suspension using a DLS instrument to determine the average hydrodynamic diameter and zeta potential.
- **Morphology:** Prepare a sample for TEM by drop-casting the nanoparticle suspension onto a carbon-coated copper grid and allowing it to dry. Image the nanoparticles to observe their size, shape, and aggregation state.

Expected Results

The nanoprecipitation method should yield spherical **E104** nanoparticles with a narrow size distribution. The expected size and charge will depend on the precise conditions, but typically fall within the 50-200 nm range, suitable for biomedical applications.

Parameter	Expected Value
Average Hydrodynamic Diameter	80 - 150 nm
Polydispersity Index (PDI)	< 0.2
Zeta Potential	-20 to -40 mV
Morphology	Spherical

Section 2: Application in Cellular Imaging

Quinoline-based fluorescent probes are extensively used for bioimaging due to their favorable photophysical properties.^{[16][17]} **E104** nanoparticles can be utilized as fluorescent probes for imaging the cytoplasm of cancer cells.

Materials and Equipment

- **E104** nanoparticle suspension (as prepared in Section 1)
- EMT-6 breast cancer cells (or other suitable cell line)
- Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)

- Confocal laser scanning microscope
- 96-well imaging plates

Experimental Protocol: Cellular Uptake and Imaging

- Cell Culture: Culture EMT-6 cells in a 96-well imaging plate at a density of 1×10^4 cells per well and allow them to adhere overnight.
- Nanoparticle Incubation:
 - Dilute the **E104** nanoparticle suspension in cell culture medium to a final concentration of 50 µg/mL.
 - Remove the old medium from the cells and add the nanoparticle-containing medium.
 - Incubate the cells for 4 hours at 37°C in a 5% CO₂ atmosphere.
- Washing:
 - Remove the nanoparticle-containing medium.
 - Wash the cells three times with PBS to remove any nanoparticles that have not been internalized.
- Imaging:
 - Add fresh cell culture medium to the wells.
 - Image the cells using a confocal microscope. Use an excitation wavelength of ~420 nm and collect the emission between 450-550 nm.

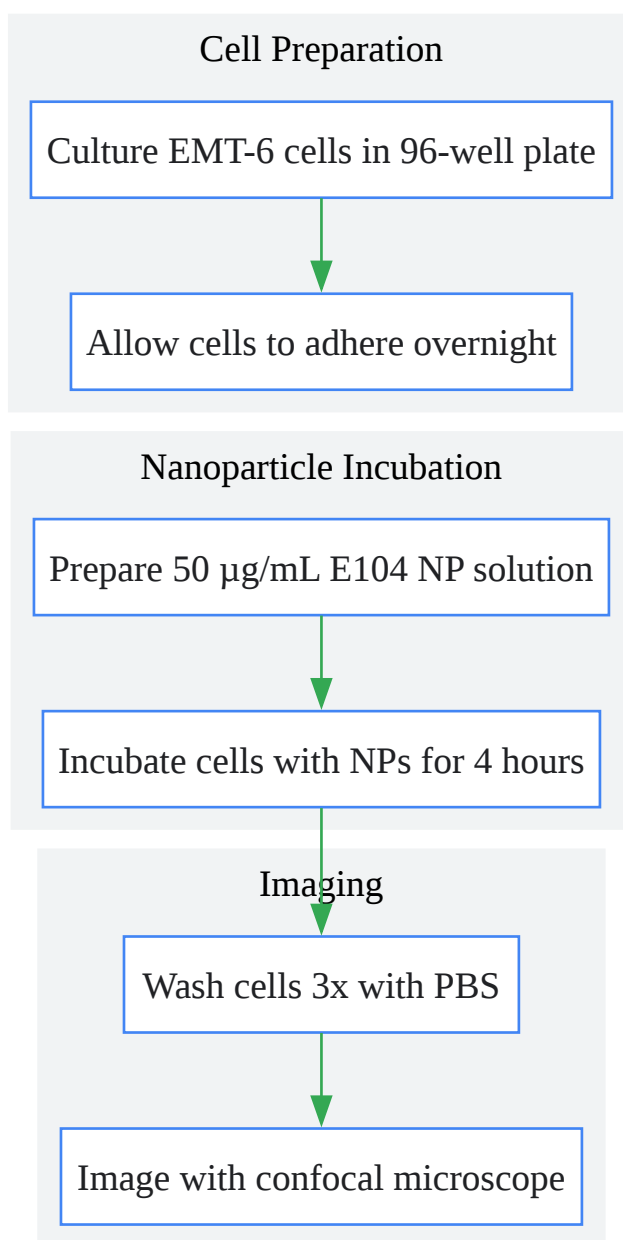
Data Presentation: Quantitative Analysis of Cellular Uptake

The uptake of nanoparticles can be quantified by measuring the fluorescence intensity within the cells. Techniques like spatial modulation spectroscopy (SMS) can provide a more precise quantification of the number of dye molecules per cell.[\[18\]](#)[\[19\]](#)

Cell Line	Nanoparticle Concentration	Incubation Time	Mean Fluorescence Intensity (Arbitrary Units)	Estimated Nanoparticles per Cell
EMT-6	50 µg/mL	4 hours	15,000 ± 2,500	$(15 \pm 3) \times 10^6$
HeLa	50 µg/mL	4 hours	12,000 ± 2,000	$(12 \pm 2) \times 10^6$
A549	50 µg/mL	4 hours	10,000 ± 1,800	$(10 \pm 2) \times 10^6$

Data are presented as mean ± standard deviation.

Visualization: Experimental Workflow for Cellular Imaging



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Workflow for cellular imaging with **E104** nanoparticles.

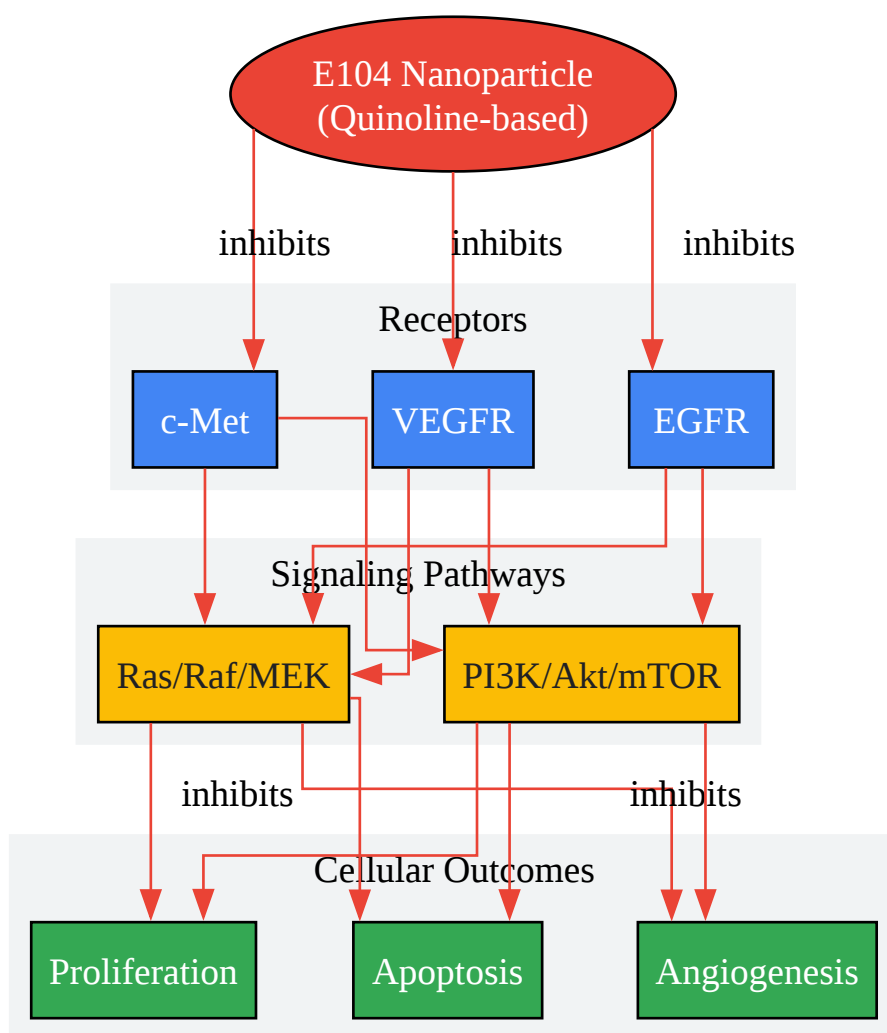
Section 3: Application in Targeted Drug Delivery for Cancer Therapy

Quinoline derivatives have shown significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth and progression.[6][7][20][21][22] **E104**

nanoparticles can be surface-functionalized to actively target cancer cells and deliver a therapeutic payload.

Signaling Pathways Targeted by Quinoline-Based Compounds

Quinoline-based molecules can inhibit critical carcinogenic pathways such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways by targeting receptors like c-Met, VEGF, and EGF.[6][7][20]



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Inhibition of cancer signaling pathways by quinoline-based nanoparticles.

Experimental Protocol: Targeted Delivery to Cancer Cells

This protocol describes the passive targeting of **E104** nanoparticles to tumor cells via the enhanced permeability and retention (EPR) effect, a phenomenon where nanoparticles of a certain size accumulate in tumor tissue.[\[12\]](#)

- Animal Model: Use an appropriate animal model, such as immunodeficient mice with subcutaneously xenografted EMT-6 tumors.
- Nanoparticle Administration:
 - Prepare a sterile suspension of **E104** nanoparticles in saline at a concentration of 10 mg/kg.
 - Administer the nanoparticle suspension via intravenous (tail vein) injection.
- In Vivo Imaging:
 - At various time points (e.g., 1, 4, 12, and 24 hours) post-injection, image the mice using a whole-body fluorescence imaging system.
 - Quantify the fluorescence intensity in the tumor region and other organs to assess biodistribution.
- Ex Vivo Analysis:
 - At 24 hours post-injection, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
 - Image the excised organs to confirm the biodistribution of the nanoparticles.

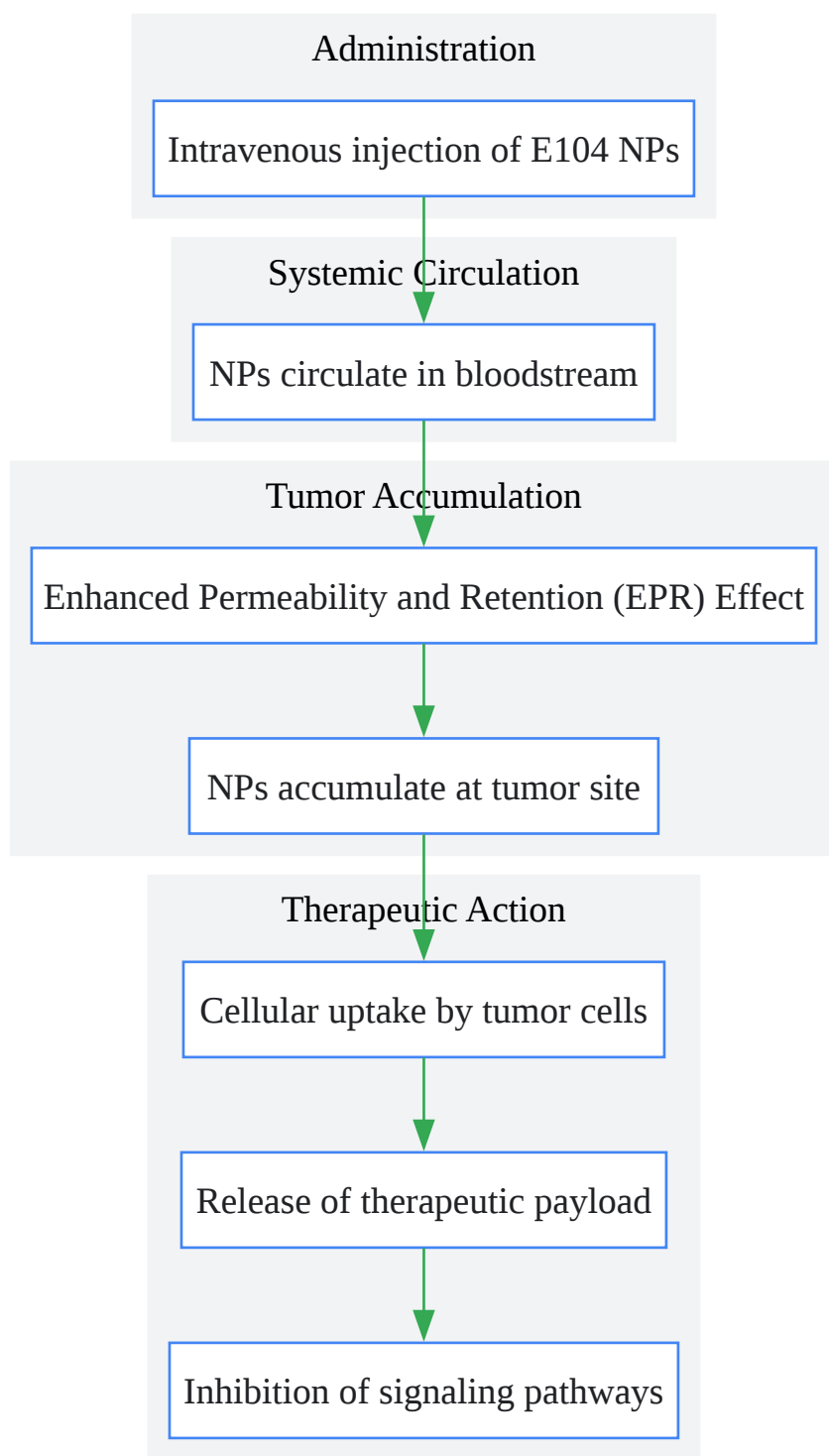
Data Presentation: Biodistribution of E104 Nanoparticles

The biodistribution data can be presented as the percentage of injected dose per gram of tissue (%ID/g).

Organ	%ID/g at 4 hours	%ID/g at 24 hours
Tumor	5.2 ± 1.1	8.5 ± 1.5
Liver	15.8 ± 2.5	10.2 ± 1.8
Spleen	10.5 ± 1.9	7.1 ± 1.2
Kidneys	3.1 ± 0.8	1.5 ± 0.4
Lungs	2.5 ± 0.6	1.1 ± 0.3
Heart	1.2 ± 0.3	0.5 ± 0.1

Data are presented as mean ± standard deviation.

Visualization: Logical Flow of Targeted Drug Delivery



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Logical workflow of targeted drug delivery using **E104** nanoparticles.

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. The synthesis and application of nanoparticles should be conducted with appropriate safety precautions. The provided data are illustrative and may vary depending on experimental conditions.

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